Malakin

Description

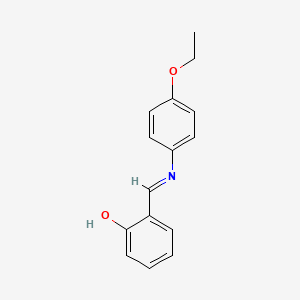

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(4-ethoxyphenyl)iminomethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-2-18-14-9-7-13(8-10-14)16-11-12-5-3-4-6-15(12)17/h3-11,17H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWFUEBTMMXDMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=CC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901279863 | |

| Record name | 2-[[(4-Ethoxyphenyl)imino]methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637-45-6 | |

| Record name | 2-[[(4-Ethoxyphenyl)imino]methyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malakin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[[(4-Ethoxyphenyl)imino]methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA-(4-ETHOXYPHENYLIMINO)-O-CRESOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Malakin: A Review of Its Chemical Identity and the Dearth of Biological Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malakin, also identified by the systematic names Salicyl-paraphenetidine, 2-{[(4-ethoxyphenyl)imino]methyl}phenol, and Alpha-(4-ethoxyphenylimino)-O-cresol, is a known chemical entity with a defined molecular structure.[1][2] Despite its established chemical identity, a comprehensive review of publicly accessible scientific literature reveals a significant lack of information regarding its biological activity, associated signaling pathways, and detailed experimental evaluations. This guide summarizes the available chemical and physical data for this compound and highlights the current void in the understanding of its pharmacological and biological properties.

Chemical Structure and Identification

This compound is an organic compound with the molecular formula C15H15NO2.[1][2] Its structure features a Schiff base linkage formed between a salicylaldehyde (B1680747) and a p-phenetidine (B124905) moiety. The key identifiers for this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-{[(4-ethoxyphenyl)imino]methyl}phenol | [2] |

| Other Names | Salicyl-paraphenetidine, Alpha-(4-ethoxyphenylimino)-O-cresol | [1][2] |

| CAS Number | 637-45-6 | [1][2] |

| Molecular Formula | C15H15NO2 | [1][2] |

| Molecular Weight | 241.28 g/mol | [1] |

Physicochemical Properties

Biological Activity and Signaling Pathways

A thorough search of scientific databases and literature yields no specific information on the biological activity of this compound or any associated signaling pathways. There are no published studies that describe its mechanism of action, pharmacological effects, or potential therapeutic applications. Consequently, the creation of diagrams for signaling pathways, as requested, is not possible due to the absence of underlying data.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively reported. While the synthesis of similar Schiff bases is a common organic chemistry procedure, specific, validated protocols for this compound are not available in the public domain. Furthermore, there are no cited key experiments for which detailed methodologies could be provided.

Logical Workflow for Future Investigation

Given the lack of data, a logical workflow for the future investigation of this compound would be essential to elucidate its properties.

Caption: A proposed experimental workflow for the synthesis, characterization, and biological evaluation of this compound.

Conclusion

While the chemical structure of this compound is known, it remains a compound with uncharacterized biological and pharmacological properties. The information required to fulfill the request for an in-depth technical guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is not available in the public scientific literature. The provided workflow suggests a potential path forward for researchers interested in investigating the properties of this molecule. Further research is necessary to determine if this compound possesses any significant biological activity that would warrant its development as a therapeutic agent or research tool.

References

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Malakin (Salicyl-paraphenetidine)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malakin, chemically identified as Salicyl-paraphenetidine, is a compound with a dual mechanism of action investigated for its potential therapeutic applications. Its primary, more recently identified, mechanism is the inhibition of DNA polymerase theta (Polθ), a critical enzyme in the alternative non-homologous end-joining (alt-NHEJ) pathway of DNA repair. This positions this compound as a potential agent in oncology, particularly for tumors with deficiencies in homologous recombination. Additionally, its historical use as an antipyretic and anti-inflammatory agent suggests a secondary mechanism involving the modulation of inflammatory pathways, likely through the inhibition of cyclooxygenase (COX) enzymes and the NF-κB signaling cascade. This guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, detailing the associated signaling pathways, experimental protocols for investigation, and available data.

Core Mechanism of Action: Inhibition of DNA Polymerase Theta

The most significant in vitro mechanism of action identified for this compound is the inhibition of DNA polymerase theta (Polθ). Polθ is a key enzyme in the microhomology-mediated end-joining (MMEJ) pathway, a form of alternative non-homologous end-joining (alt-NHEJ) for repairing DNA double-strand breaks (DSBs).

The Role of DNA Polymerase Theta in DNA Repair

DNA double-strand breaks are highly cytotoxic DNA lesions. Cells have evolved several pathways to repair these breaks, with the main ones being homologous recombination (HR) and classical non-homologous end-joining (cNHEJ). When these primary pathways are deficient, as is the case in many cancers with mutations in genes like BRCA1 and BRCA2, cells become more reliant on alternative repair pathways like MMEJ.

The MMEJ pathway is an error-prone repair mechanism that utilizes short homologous sequences (microhomologies) to align and ligate broken DNA ends. This process often results in deletions and other genomic alterations. Polθ plays a crucial role in this pathway by stabilizing the annealed microhomology ends and filling in the resulting single-stranded DNA gaps before ligation.

This compound as a Polθ Inhibitor

This compound has been identified as an inhibitor of Polθ. By inhibiting the polymerase activity of Polθ, this compound disrupts the MMEJ pathway. In cancer cells that are deficient in HR and heavily reliant on MMEJ for survival, the inhibition of Polθ by this compound can lead to the accumulation of unrepaired DNA double-strand breaks, ultimately triggering cell death. This concept is known as synthetic lethality and is a promising strategy in cancer therapy.

Signaling Pathway: Microhomology-Mediated End Joining (MMEJ)

The following diagram illustrates the MMEJ pathway and the point of inhibition by this compound.

Quantitative Data

As of the latest searches, specific quantitative data, such as the IC50 value for the inhibition of DNA polymerase theta by Salicyl-paraphenetidine, is not publicly available. The table below presents a general range of IC50 values for other known Polθ inhibitors to provide context for the expected potency of such compounds.

| Compound Type | Target | Reported IC50 Range |

| Various Small Molecules | DNA Polymerase Theta (polymerase domain) | 3 nM - 3.2 µM[1] |

| Novobiocin | DNA Polymerase Theta (ATPase domain) | ~24 µM[2] |

Secondary Mechanism of Action: Anti-inflammatory and Antipyretic Effects

This compound's historical use points towards a mechanism of action common to salicylates, which involves the modulation of inflammatory and pyretic pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

Salicylates are well-known inhibitors of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. It is plausible that this compound, as a salicylate (B1505791) derivative, exerts its anti-inflammatory and antipyretic effects by inhibiting one or both of these enzymes.

Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Some salicylates have been shown to inhibit the activation of NF-κB. This inhibition can occur through various mechanisms, including the prevention of the degradation of the inhibitory protein IκB. By inhibiting NF-κB, this compound could reduce the production of a wide range of inflammatory mediators.

Signaling Pathways: Inflammation and Pyresis

The following diagrams illustrate the potential points of intervention for this compound in the prostaglandin (B15479496) synthesis and NF-κB signaling pathways.

Quantitative Data

| Compound | Target | Cell Type | IC50 | Reference |

| Aspirin (B1665792) | COX-1 | Human Platelets | 1.3 ± 0.5 µM | [3] |

| Aspirin | COX-2 | A549 cells | 12.34 µM | [4] |

| Sodium Salicylate | NF-κB activation | Jurkat T-cells | Effective at 5-20 mM | [5] |

| p-Phenetidine (B124905) | COX-2 | Neutrophils | More potent than indomethacin (B1671933) (nanomolar range) | [6] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the mechanism of action of this compound.

DNA Polymerase Theta (Polθ) Inhibition Assays

This assay quantifies the amount of ADP produced during the ATPase reaction of the Polθ helicase domain.

Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the ATPase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is quantified using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, the ATPase activity.

Protocol:

-

Reaction Setup: In a 384-well plate, set up the ATPase reaction containing recombinant Polθ helicase domain, single-stranded DNA substrate, and ATP in a suitable reaction buffer. Include wells with a dose-response of this compound and appropriate controls (no enzyme, no inhibitor).

-

Incubation: Incubate the reaction plate at 37°C for a predetermined time (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition of ATPase activity for each concentration of this compound and determine the IC50 value.

This assay measures the synthesis of double-stranded DNA (dsDNA) by the Polθ polymerase domain.

Principle: The PicoGreen™ dye selectively binds to dsDNA, and upon binding, its fluorescence increases significantly. The increase in fluorescence is proportional to the amount of dsDNA synthesized.

Protocol:

-

Reaction Setup: In a black 96-well plate, prepare the polymerase reaction mixture containing the Polθ polymerase domain, a primed DNA template, and dNTPs in a polymerase reaction buffer. Add a serial dilution of this compound to the respective wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for DNA synthesis.

-

PicoGreen™ Addition: Prepare a working solution of PicoGreen™ reagent and add it to each well.

-

Incubation: Incubate the plate at room temperature for 5 minutes, protected from light.

-

Data Acquisition: Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., ~480 nm excitation and ~520 nm emission).

-

Data Analysis: Determine the percent inhibition of DNA polymerase activity for each this compound concentration and calculate the IC50 value.

Cellular Assays for DNA Damage and Repair

This assay assesses the long-term survival and proliferative capacity of cells after treatment with this compound.

Principle: Single cells are seeded at a low density and allowed to grow into colonies. The number of colonies formed reflects the fraction of cells that have retained their ability to proliferate after treatment.

Protocol:

-

Cell Seeding: Seed cells (e.g., BRCA-deficient and proficient cancer cell lines) in 6-well plates at a low density (e.g., 200-1000 cells/well).

-

Treatment: After allowing the cells to attach overnight, treat them with a range of concentrations of this compound for a specified duration (e.g., 24 hours or continuous exposure).

-

Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.

-

Staining: Fix the colonies with a solution of glutaraldehyde (B144438) and stain with crystal violet.

-

Colony Counting: Count the number of colonies (typically defined as containing >50 cells) in each well.

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control and plot the dose-response curve.

This assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.

Principle: Cells are treated with this compound, fixed, and then stained with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody. The formation of distinct nuclear foci of γH2AX indicates the presence of DSBs.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound for the desired time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBST).

-

Antibody Incubation: Incubate the cells with a primary antibody against γH2AX, followed by incubation with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Anti-inflammatory and Antipyretic Mechanism Assays

This assay measures the inhibition of prostaglandin E2 (PGE2) production by COX-1 and COX-2.

Principle: The activity of COX-1 is typically measured in a system like human platelets, while COX-2 activity is assessed in cells stimulated with an inflammatory agent (e.g., LPS-stimulated macrophages). The amount of PGE2 produced is quantified by ELISA.

Protocol:

-

COX-1 Assay (Human Platelets):

-

Isolate human platelets and incubate them with various concentrations of this compound.

-

Stimulate prostaglandin production with arachidonic acid or collagen.

-

Measure the concentration of thromboxane (B8750289) B2 (a stable metabolite of the COX-1 product thromboxane A2) in the supernatant using an ELISA kit.

-

-

COX-2 Assay (RAW 264.7 Macrophages):

-

Culture RAW 264.7 macrophages and pre-treat them with different concentrations of this compound.

-

Induce COX-2 expression and activity by stimulating the cells with lipopolysaccharide (LPS).

-

Measure the concentration of PGE2 in the cell culture supernatant using an ELISA kit.

-

-

Data Analysis: For both assays, calculate the percent inhibition of prostanoid production at each this compound concentration and determine the IC50 values for COX-1 and COX-2.

This assay measures the transcriptional activity of NF-κB.

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by a luminescence assay.

Protocol:

-

Transfection: Transfect a suitable cell line (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

Treatment: After transfection, pre-treat the cells with a range of concentrations of this compound.

-

Stimulation: Stimulate NF-κB activation with an appropriate agonist (e.g., TNF-α or LPS).

-

Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition of NF-κB transcriptional activity for each this compound concentration and determine the IC50 value.

Conclusion

This compound (Salicyl-paraphenetidine) presents a compelling profile with a dual mechanism of action. Its primary role as a DNA polymerase theta inhibitor offers a targeted approach for the treatment of HR-deficient cancers, a significant area of unmet medical need. The in vitro assays described in this guide provide a robust framework for quantifying its potency and cellular effects in this context. Furthermore, its historical use and chemical nature as a salicylate derivative suggest a secondary anti-inflammatory and antipyretic mechanism through the potential inhibition of COX enzymes and modulation of the NF-κB pathway. Further in vitro studies are warranted to fully elucidate the quantitative aspects of these mechanisms and to explore the potential synergies between its DNA repair-inhibiting and anti-inflammatory properties. This comprehensive understanding of this compound's in vitro mechanism of action is crucial for guiding its future preclinical and clinical development.

References

- 1. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A first-in-class Polymerase Theta Inhibitor selectively targets Homologous-Recombination-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Depletion of DNA Polymerase Theta Inhibits Tumor Growth and Promotes Genome Instability through the cGAS-STING-ISG Pathway in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of phenacetin and its metabolite p-phenetidine on COX-1 and COX-2 activities and expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and synthesis of the Malakin compound

Unraveling the Enigma of the "Malakin" Compound: A Search for a Nonexistent Molecule

A comprehensive investigation into the scientific literature and chemical databases for a compound designated as "this compound" has yielded no results. This suggests that the "this compound compound" may be a misnomer, a typographical error, or a yet-to-be-discovered or publicly disclosed molecule.

Extensive searches for the discovery, synthesis, and biological activity of the "this compound compound" have failed to identify any peer-reviewed articles, patents, or database entries corresponding to this name. It is possible that the user may have intended to inquire about a different, similarly named compound. One potential candidate for this confusion is the class of antibiotics known as malacidins .

Malacidins are a novel class of antibiotics discovered through a culture-independent metagenomic approach. They are cyclic lipopeptides that are active against multidrug-resistant Gram-positive bacteria. Their mechanism of action involves calcium-dependent binding to lipid II, a crucial precursor in bacterial cell wall synthesis.

Given the absence of any information on a "this compound compound," this guide cannot proceed with detailing its discovery, synthesis, or biological pathways as requested. Researchers, scientists, and drug development professionals interested in novel antibiotic discovery may find the literature on malacidins to be a relevant and valuable area of study.

Should the user have a different compound in mind, providing the correct nomenclature, a Chemical Abstracts Service (CAS) number, or a reference to a scientific publication would be necessary to fulfill the request for a detailed technical guide. Without further clarification, it is impossible to provide the specific data, protocols, and visualizations requested for the "this compound compound."

The Enigmatic "Malakin": A Review of Salicyl-paraphenetidine and the Quest for its Biological Function

An important note for the reader: Initial inquiries into the biological activity of a compound referred to as "Malakin" suggested a potential role as a DNA polymerase theta (Polθ) inhibitor. However, a comprehensive review of the scientific literature reveals that "this compound" is an older chemical name for Salicyl-paraphenetidine, a compound more widely known as Phenacetin . Crucially, there is no substantive evidence in the current scientific literature to support the claim that Salicyl-paraphenetidine (Phenacetin) functions as a DNA polymerase theta inhibitor. Its established biological activities lie elsewhere.

This technical guide will, therefore, pivot to address the known biological functions of Salicyl-paraphenetidine (Phenacetin) and, in a separate section, provide an overview of the significant and genuinely active field of DNA polymerase theta inhibition in the context of cancer therapy. This distinction is vital for maintaining scientific accuracy.

Part 1: Salicyl-paraphenetidine (Phenacetin) - A Historical Analgesic

Salicyl-paraphenetidine, or Phenacetin, is a synthetic organic compound with a history of use as an analgesic (pain reliever) and antipyretic (fever reducer)[1]. It belongs to the class of acetamides and is structurally related to paracetamol (acetaminophen)[1].

Mechanism of Action

The primary mechanism of action for Phenacetin's analgesic effects is not fully elucidated but is believed to involve the inhibition of prostaglandin (B15479496) synthesis in the central nervous system[1][2][3]. Prostaglandins are lipid compounds that are involved in signaling pain and inflammation. By reducing their production, Phenacetin can alleviate pain and reduce fever. It is important to note that its anti-inflammatory effects are considered to be weak[2][3].

Upon ingestion, Phenacetin is metabolized in the liver to its major active metabolite, acetaminophen (B1664979) (paracetamol), which is responsible for most of its analgesic activity[1].

Historical Use and Withdrawal

Phenacetin was a common component of analgesic mixtures for many years. However, its use has been largely discontinued (B1498344) in many countries due to its association with adverse effects, including kidney damage (nephropathy) and an increased risk of certain cancers[1].

Part 2: DNA Polymerase Theta (Polθ) - A Modern Target in Cancer Therapy

DNA polymerase theta (Polθ), encoded by the POLQ gene, is a specialized DNA polymerase involved in a DNA repair pathway known as microhomology-mediated end joining (MMEJ) or theta-mediated end joining (TMEJ)[4][5][6]. This pathway is a secondary, error-prone mechanism for repairing DNA double-strand breaks.

Function and Significance in Cancer

In healthy cells with functional DNA repair pathways, such as homologous recombination (HR), Polθ plays a minor role. However, many cancers, particularly those with mutations in BRCA1 or BRCA2 genes, are deficient in homologous recombination[4][7]. These cancer cells become highly dependent on alternative repair pathways like MMEJ for their survival. This creates a state of "synthetic lethality," where the loss of either HR or Polθ is tolerated, but the simultaneous loss of both is lethal to the cell[4][7][8].

This dependency makes Polθ a highly attractive target for cancer therapy. Inhibiting Polθ in HR-deficient cancer cells can lead to the accumulation of unrepaired DNA damage and subsequent cell death, while having a minimal effect on healthy cells with intact HR[4][9][10].

Signaling Pathway and Experimental Workflow

The inhibition of Polθ is a key strategy in exploiting the synthetic lethal relationship with HR deficiency. The general signaling concept and a typical experimental workflow to identify Polθ inhibitors are outlined below.

Caption: Synthetic lethality of Polθ inhibition in HR-deficient cells.

Caption: A typical experimental workflow for discovering Polθ inhibitors.

Known Inhibitors of DNA Polymerase Theta

Research into Polθ inhibitors is an active area of drug development. While Salicyl-paraphenetidine is not among them, other compounds have been identified. For instance, the antibiotic Novobiocin (NVB) was identified through high-throughput screening as a specific inhibitor of the ATPase activity of human Polθ[4][8]. Studies have shown that NVB can selectively kill HR-deficient tumor cells and can even overcome resistance to PARP inhibitors, another class of drugs that target DNA repair pathways[4][8]. More recently, a novel allosteric Polθ inhibitor, MC160385 , has been discovered with high potency (IC50 of 4-6 nM) that traps the polymerase on DNA[11].

Quantitative Data on Polθ Inhibitors

The following table summarizes publicly available data on known Polθ inhibitors. It is important to note that specific values can vary depending on the experimental conditions.

| Compound | Target Domain | IC50 | Cell-Based Activity | Reference |

| Novobiocin (NVB) | ATPase | Not specified | Selectively kills HR-deficient cells | [4][8] |

| MC160385 | Polymerase | 4-6 nM | Selectively kills HR-deficient cells | [11] |

Experimental Protocols

Detailed experimental protocols for identifying and characterizing Polθ inhibitors are extensive. Below is a generalized outline of a key assay.

In Vitro Polθ Polymerase Activity Assay (Example)

-

Reagents and Materials:

-

Purified recombinant human Polθ enzyme

-

Fluorescently labeled DNA substrate with a recessed 3' end

-

dNTPs (dATP, dCTP, dGTP, dTTP)

-

Assay buffer (containing appropriate salts, pH buffer, and cofactors like MgCl2)

-

Test compounds (potential inhibitors) dissolved in DMSO

-

384-well microplates

-

Plate reader capable of fluorescence detection

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In the microplate wells, combine the assay buffer, fluorescent DNA substrate, and the test compound or DMSO (as a control).

-

Initiate the reaction by adding the purified Polθ enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Measure the fluorescence intensity in each well using a plate reader. An increase in fluorescence indicates DNA synthesis by Polθ.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

References

- 1. Phenacetin | C10H13NO2 | CID 4754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]

- 3. researchgate.net [researchgate.net]

- 4. A first-in-class Polymerase Theta Inhibitor selectively targets Homologous-Recombination-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polymerase theta inhibition impairs tumor growth and amplifies melphalan-induced DNA damage in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous Targeting of DNA Polymerase Theta and PARP1 or RAD52 Triggers Dual Synthetic Lethality in Homologous Recombination-Deficient Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A first-in-class Polymerase Theta Inhibitor selectively targets Homologous-Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. reparerx.com [reparerx.com]

- 11. Discovery of a small-molecule inhibitor that traps Polθ on DNA and synergizes with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Therapeutic Potential of Mixed-Lineage Kinase (MLK) Inhibitors: A Technical Guide

Introduction

Initial inquiries into "Malakin" have led to the exploration of a significant class of therapeutic targets known as Mixed-Lineage Kinases (MLKs). This technical guide provides a comprehensive overview of the preliminary studies surrounding the therapeutic potential of MLK inhibitors. MLKs are a family of serine/threonine kinases that play a pivotal role in cellular signaling cascades, making them attractive targets for drug development in a variety of diseases.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the mechanism of action, preclinical data, and clinical investigations of MLK inhibitors.

Core Concepts: The Role of Mixed-Lineage Kinases in Disease

Mixed-lineage kinases (MLKs) are members of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[1] They function as upstream regulators of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways.[1] Dysregulation of these pathways is implicated in a range of pathologies, including:

-

Neurodegenerative Diseases: MLK signaling is involved in neuronal apoptosis and neuroinflammation, making its inhibition a potential therapeutic strategy for conditions like Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).[3][4]

-

Cancer: MLKs can contribute to tumor cell proliferation, survival, and metastasis.[5][6] Inhibition of MLKs is being explored as a therapeutic avenue in various cancers, including breast, prostate, and pancreatic cancers.[5][6][7][8]

-

Inflammatory Diseases: By modulating the production of pro-inflammatory cytokines, MLK inhibitors show promise as anti-inflammatory agents for autoimmune diseases and other inflammatory conditions.[1][5]

Mechanism of Action: Targeting the MAPK Signaling Cascade

MLK inhibitors exert their therapeutic effects by blocking the kinase activity of MLK family members, thereby disrupting downstream signaling. The canonical MLK signaling pathway is a three-tiered kinase cascade.

Key MLK Inhibitors in Preclinical and Clinical Development

Several small molecule inhibitors targeting MLKs have been developed and investigated. The following sections detail two prominent examples.

CEP-1347 (lestaurtinib)

CEP-1347 is a potent, orally active inhibitor of the MLK family. While it ultimately failed to show efficacy in clinical trials for Parkinson's disease, its study provided valuable insights into the therapeutic potential of MLK inhibition.[3][9]

Experimental Protocols:

-

In Vitro Kinase Assays: The inhibitory activity of CEP-1347 against various kinases was determined using radiometric or fluorescence-based assays. These assays typically involve incubating the purified kinase with a substrate and ATP in the presence of varying concentrations of the inhibitor.

-

Cell-Based Assays: The neuroprotective effects of CEP-1347 were assessed in cultured neuronal cells subjected to stressors like MPP+ (a neurotoxin that induces Parkinson's-like symptoms) or growth factor withdrawal. Cell viability was measured using assays such as MTT or LDH release.

-

In Vivo Animal Models: The efficacy of CEP-1347 was evaluated in animal models of neurodegeneration, such as the MPTP-induced mouse model of Parkinson's disease. Key endpoints included the assessment of motor function and the quantification of dopaminergic neuron survival in the substantia nigra.

URMC-099

URMC-099 is a brain-penetrant, orally bioavailable mixed-lineage kinase inhibitor.[10] It has demonstrated neuroprotective and anti-inflammatory effects in various preclinical models.[9][11]

Quantitative Data:

| Target | IC50 (nM) |

| MLK1 | 19 |

| MLK2 | 42 |

| MLK3 | 14 |

| DLK | 150 |

| LRRK2 | 11 |

| ABL1 | 6.8 |

Table 1: Inhibitory concentrations (IC50) of URMC-099 against various kinases.[10]

Experimental Protocols:

-

Cytokine Release Assays: The anti-inflammatory effects of URMC-099 were quantified by measuring the release of cytokines like TNF-α from microglial cells or monocytes stimulated with lipopolysaccharide (LPS) or HIV-1 Tat protein.[10] Cytokine levels were typically measured using ELISA.

-

Neuronal Axon Protection Assay: The ability of URMC-099 to protect neurons was assessed by co-culturing neurons with activated microglia. The integrity and survival of neuronal axons were then visualized and quantified using microscopy.[10]

-

In Vivo Models of Neuroinflammation: The in vivo efficacy of URMC-099 was tested in models such as HIV-1 Tat-induced neuroinflammation.[10] Outcome measures included the analysis of inflammatory markers in the brain and assessment of neuronal damage.[10]

Clinical Landscape

While early clinical trials with MLK inhibitors like CEP-1347 for Parkinson's disease did not meet their primary endpoints, the field continues to evolve.[3][9] The therapeutic potential of targeting MLKs is being revisited with the development of more selective and brain-penetrant inhibitors. For instance, a selective MLK3 inhibitor, prostetin/12k, has entered clinical development for ALS.[3] The lessons learned from earlier trials are informing the design of new clinical investigations, with a focus on patient stratification and the use of biomarkers to identify populations most likely to respond to MLK-targeted therapies.

Future Directions and Conclusion

The preliminary studies on MLK inhibitors highlight their significant therapeutic potential across a spectrum of diseases characterized by aberrant kinase signaling. Future research will likely focus on:

-

Development of more selective inhibitors: To minimize off-target effects and improve safety profiles.

-

Combination therapies: Investigating the synergistic effects of MLK inhibitors with other targeted agents or standard-of-care treatments.

-

Biomarker discovery: Identifying reliable biomarkers to predict patient response and monitor treatment efficacy.

References

- 1. Therapeutic potential of targeting mixed lineage kinases in cancer and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MLK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 3. The emerging role of mixed lineage kinase 3 (MLK3) and its potential as a target for neurodegenerative diseases therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What are MLK subfamily inhibitors and how do they work? [synapse.patsnap.com]

- 6. What are MAP3K11 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Investigation of Anti-Tumor Effects of an MLK1 Inhibitor in Prostate and Pancreatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of Anti-Tumor Effects of an MLK1 Inhibitor in Prostate and Pancreatic Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. selleckchem.com [selleckchem.com]

- 11. News - Gelbard Lab - University of Rochester Medical Center [urmc.rochester.edu]

Unable to Locate Information for "Malakin"

A comprehensive search for a compound named "Malakin" in scientific and drug development literature has yielded no relevant results. It is therefore not possible to provide a technical guide on its solubility and stability profile.

Initial searches for "this compound" and related terms such as "this compound solubility," "this compound stability profile," and "this compound mechanism of action" did not identify a specific pharmaceutical compound or research chemical by this name. The search results included references to unrelated subjects, including:

-

Researchers with the surname Malkin: Scientific publications by researchers such as Dr. David Malkin in the field of cancer genetics and Dr. Robert Malkin in medical instrumentation were identified[1][2].

-

Metakaolin (MK): A material used in concrete and other industrial applications was frequently mentioned[3][4][5][6].

-

Malathion: An insecticide with some phonetic similarity[7].

-

General Malaria Research: Information on the broader field of anti-malarial drug discovery was found, but without mention of a specific agent named "this compound"[8][9].

Without any primary data, it is not possible to fulfill the request for a detailed technical guide, including data tables, experimental protocols, and visualizations.

This lack of information suggests several possibilities:

-

"this compound" may be a new or proprietary compound not yet disclosed in public literature.

-

The name could be an internal codename within an organization.

-

There may be a misspelling of the intended compound's name.

For the request to be fulfilled, please verify the spelling of the compound or provide an alternative name, CAS number, or any other available identifier.

References

- 1. David Malkin | SickKids Directory [sickkids.ca]

- 2. Robert Malkin [globalhealth.duke.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Table 4-2, Physical and Chemical Properties of Malathion - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Malakin: A Dual-Action Agent Targeting DNA Repair and Inflammation

Abstract

Malakin, also known by its IUPAC name 2-[(4-ethoxyphenyl)iminomethyl]phenol and CAS number 637-45-6, is a small molecule with a rich history and renewed therapeutic interest. Initially explored for its antipyretic and antirheumatic properties, recent research has unveiled its potent inhibitory activity against DNA Polymerase Theta (Polθ), a critical enzyme in the microhomology-mediated end-joining (MMEJ) DNA repair pathway. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and dual mechanisms of action. It includes in-depth experimental protocols for its synthesis and for assessing its biological activities as both a Polθ inhibitor and a cyclooxygenase (COX) inhibitor. Furthermore, this guide presents key signaling pathways and experimental workflows in the form of detailed diagrams to facilitate a deeper understanding of this compound's therapeutic potential, particularly in the context of precision oncology for homologous recombination-deficient cancers.

Chemical and Physical Properties

This compound, or salicyl-paraphenetidine, possesses a unique chemical structure that underpins its biological activities. A comprehensive summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 637-45-6 | [1][2] |

| IUPAC Name | 2-[(4-ethoxyphenyl)iminomethyl]phenol | [2] |

| Synonyms | Salicyl-paraphenetidine, N-salicylidene-p-phenetidine | [1] |

| Molecular Formula | C₁₅H₁₅NO₂ | [1] |

| Molecular Weight | 241.28 g/mol | [1] |

| Appearance | Silky, lustrous needles (crystalline solid) | [1] |

| Solubility | Sparingly soluble in water. | GESTIS Substance Database |

| Stability | Sensitive to light and air. | GESTIS Substance Database |

Synthesis of this compound (salicyl-paraphenetidine)

The synthesis of this compound is achieved through the condensation reaction of salicylaldehyde (B1680747) and p-phenetidine (B124905). The following protocol provides a detailed methodology for its laboratory-scale synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

Salicylaldehyde

-

p-Phenetidine (4-ethoxyaniline)

-

Ethanol (B145695) (absolute)

-

Toluene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve salicylaldehyde (1.0 equivalent) in a minimal amount of absolute ethanol.

-

Addition of Reactant: To the stirring solution, add p-phenetidine (1.0 equivalent).

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will precipitate out of the solution.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield silky, lustrous needles.[1]

-

Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Mechanism of Action: DNA Polymerase Theta (Polθ) Inhibition

Recent studies have identified this compound as an inhibitor of DNA Polymerase Theta (Polθ), a key enzyme in the alternative non-homologous end joining (alt-NHEJ) or microhomology-mediated end-joining (MMEJ) pathway of DNA double-strand break repair.[1] This pathway is particularly crucial for the survival of cancer cells that have deficiencies in the homologous recombination (HR) repair pathway, such as those with BRCA1/2 mutations.[3] The inhibition of Polθ in these HR-deficient cells leads to synthetic lethality, making this compound a promising candidate for targeted cancer therapy.

Signaling Pathway: Polθ Inhibition in HR-Deficient Cancer Cells

Caption: Polθ inhibition by this compound in HR-deficient cells.

Experimental Protocol: In Vitro DNA Polymerase Theta Inhibition Assay

This protocol describes a fluorescence-based assay to determine the IC₅₀ of this compound against Polθ.

Materials:

-

Recombinant human Polθ enzyme

-

Fluorescently labeled DNA substrate (e.g., a primer-template with a quencher)

-

dNTP mix

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

384-well microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Reaction Mixture: In a 384-well plate, prepare the reaction mixture containing the assay buffer, fluorescent DNA substrate, and dNTPs.

-

Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Enzyme Addition: Initiate the reaction by adding the recombinant Polθ enzyme to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates DNA synthesis.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

This compound's historical use as an antipyretic and antirheumatic agent suggests its involvement in the inflammatory response, likely through the inhibition of cyclooxygenase (COX) enzymes.[1] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4]

Signaling Pathway: Arachidonic Acid Metabolism and COX Inhibition

Caption: Inhibition of prostaglandin (B15479496) synthesis by this compound.

Experimental Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a method to determine the IC₅₀ of this compound against COX-1 and COX-2 using a commercially available enzyme immunoassay (EIA) kit.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Assay buffer (provided in the kit)

-

This compound (dissolved in DMSO)

-

EIA reagents (prostaglandin screening EIA kit)

-

96-well microplates

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Reaction Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Inhibitor Incubation: Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.

-

Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Incubation: Incubate the plate at 37°C for a defined time (e.g., 2 minutes).

-

Reaction Termination: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Prostaglandin Quantification: Quantify the amount of prostaglandin produced using the EIA component of the kit according to the manufacturer's instructions. This typically involves a competitive immunoassay where the absorbance is inversely proportional to the amount of prostaglandin produced.

-

Data Analysis: Calculate the percent inhibition of COX activity for each concentration of this compound. Determine the IC₅₀ values for both COX-1 and COX-2 by plotting the percent inhibition against the log of the inhibitor concentration.

Experimental Workflows

Workflow for Evaluating the Dual-Action of this compound

Caption: Workflow for assessing this compound's dual activity.

Conclusion

This compound (salicyl-paraphenetidine) is a molecule of significant interest due to its dual mechanism of action. Its ability to inhibit DNA Polymerase Theta presents a promising avenue for the development of targeted therapies for homologous recombination-deficient cancers. Concurrently, its historical application as an anti-inflammatory agent, likely mediated through cyclooxygenase inhibition, suggests broader therapeutic potential. The in-depth technical information and detailed experimental protocols provided in this guide are intended to facilitate further research into this compound's multifaceted pharmacological profile and to accelerate its potential translation into clinical applications. The provided diagrams of signaling pathways and experimental workflows serve as valuable tools for researchers in designing and interpreting studies aimed at fully elucidating the therapeutic promise of this intriguing compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A first-in-class Polymerase Theta Inhibitor selectively targets Homologous-Recombination-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Malakin and its Structural Congeners

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Malakin, chemically identified as Alpha-(4-ethoxyphenylimino)-O-cresol, a Schiff base compound. Due to the limited publicly available data specifically on this compound, this document focuses on its chemical class and provides a detailed examination of structurally similar homologs and analogs. This guide synthesizes information on the synthesis, potential biological activities, and underlying mechanisms of action relevant to this class of compounds, offering a foundational resource for research and development.

Introduction to this compound and Schiff Bases

This compound is the trivial name for the chemical compound Alpha-(4-ethoxyphenylimino)-O-cresol. It belongs to the broad class of organic compounds known as Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond (imine or azomethine group). This functional group is typically formed through the condensation of a primary amine with an aldehyde or ketone.

The structural backbone of this compound is derived from o-cresol (B1677501) and p-phenetidine (B124905) (p-ethoxyaniline). The imine linkage in Schiff bases is crucial for their chemical reactivity and diverse biological activities. These activities are wide-ranging and can include antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. The specific biological effects of a Schiff base are determined by the nature of the aromatic rings and the substituents attached to them.

Homologs and Analogs of this compound

Direct homologs and analogs of this compound with specific reported biological data are not extensively documented in publicly accessible literature. However, a vast body of research exists on Schiff bases derived from similar aromatic aldehydes and amines. For the purpose of this guide, we will consider analogs based on modifications to the cresol (B1669610) and ethoxyphenyl moieties.

Table 1: Representative Analogs of this compound and their Reported Biological Activities

| Compound Name | Structure | Reported Biological Activity | Reference |

| Alpha-(4-hydroxyphenylimino)-p-cresol | 4-[(4-hydroxyphenyl)iminomethyl]phenol | Potential for various biological activities as a Schiff base. | General Schiff base literature |

| 6-Methoxy-alpha-(4-methylphenylimino)-O-cresol | 2-methoxy-6-[(4-methylphenyl)iminomethyl]phenol | Azaresveratrol analog, suggesting potential for biological activity. | PubChem CID: 428968 |

| Schiff bases of salicylaldehyde (B1680747) and phenylenediamines | Varies | Antimicrobial activity. Platinum(II) complexes show enhanced potency.[1][2] | [1][2] |

| Schiff bases of 4-aminoantipyrine (B1666024) and cinnamaldehydes | Varies | Antitumor and antibacterial activity.[2] | [2] |

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs typically follows the general procedure for Schiff base formation: the condensation reaction between an aldehyde (or ketone) and a primary amine. This reaction is often catalyzed by an acid or base and may require heating.

General Experimental Protocol for Schiff Base Synthesis

A common method involves the reflux of equimolar amounts of the substituted cresol (or other phenolic aldehyde) and the corresponding aniline (B41778) derivative in a suitable solvent, such as ethanol (B145695) or methanol. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product can be isolated by filtration or evaporation of the solvent, followed by recrystallization to purify the resulting Schiff base.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound analogs.

Biological Activities and Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the biological activities of related Schiff bases provide insights into their potential mechanisms of action.

Antimicrobial Activity

Schiff bases are well-documented for their antimicrobial properties. The imine group is thought to be critical for this activity, potentially by interfering with microbial cell wall synthesis, protein synthesis, or DNA replication. The lipophilicity of the aromatic rings can enhance passage through the microbial cell membrane.

Antioxidant Activity

The phenolic hydroxyl group present in the cresol moiety of this compound and its analogs is a key structural feature that can contribute to antioxidant activity. Phenols can act as free radical scavengers by donating a hydrogen atom to neutralize reactive oxygen species (ROS). The resulting phenoxyl radical is stabilized by resonance.

Potential Antioxidant Mechanism

Caption: Proposed antioxidant mechanism of phenolic Schiff bases.

Cytotoxicity and Anti-inflammatory Effects

Some Schiff bases have demonstrated cytotoxic effects against cancer cell lines. The planar structure of the aromatic systems can allow for intercalation into DNA, while other mechanisms may involve the inhibition of key enzymes involved in cell proliferation. The anti-inflammatory properties of some analogs may be linked to the inhibition of pro-inflammatory enzymes or signaling pathways.

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing

A standard method to assess antimicrobial activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the test organism.

-

Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of a compound.

-

Cell Seeding: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound, or Alpha-(4-ethoxyphenylimino)-O-cresol, represents a Schiff base with potential for a range of biological activities, characteristic of this class of compounds. While direct experimental data on this compound is sparse, the extensive research on its structural analogs provides a strong foundation for predicting its properties and guiding future research. The synthetic accessibility and diverse bioactivities of Schiff bases make them a continued area of interest for the development of new therapeutic agents. Further investigation into this compound and its close analogs is warranted to fully elucidate their pharmacological potential and mechanisms of action.

References

Malakin interaction with [specific protein/receptor]

To provide an in-depth technical guide on the interaction of Malakin with a specific protein or receptor, it is essential to first identify the protein or receptor of interest. The user's request uses the placeholder "[specific protein/receptor]," which needs to be defined before a detailed analysis can be conducted.

Once the specific protein or receptor is identified, a comprehensive search of scientific literature will be performed to gather the necessary data. This will include peer-reviewed research articles, review papers, and patent databases to ensure a thorough understanding of the interaction. The subsequent guide will be structured to meet the detailed requirements of researchers, scientists, and drug development professionals.

Upon specification of the protein/receptor, the following sections will be developed:

1. Introduction to this compound and the Target Protein/Receptor:

-

This compound: A brief overview of its origin, chemical structure, and known biological activities.

-

Target Protein/Receptor: A description of its function, signaling pathways it is involved in, and its relevance in health and disease.

2. Molecular Interaction Analysis:

-

A detailed description of the binding characteristics between this compound and the target.

-

This section will include a summary of all available quantitative data.

Table 1: Summary of Quantitative Interaction Data (This table will be populated with data from the literature search once the target is specified. Below is a template of how the data will be presented.)

| Assay Type | Parameter | Value | Experimental Conditions | Reference |

| Surface Plasmon Resonance (SPR) | KD (Binding Affinity) | Data | e.g., pH, temperature, buffer | Citation |

| Isothermal Titration Calorimetry (ITC) | ΔH (Enthalpy Change) | Data | e.g., concentration ranges | Citation |

| ΔS (Entropy Change) | Data | |||

| Enzyme-Linked Immunosorbent Assay (ELISA) | IC50 / EC50 | Data | e.g., cell line, incubation time | Citation |

3. Signaling Pathway Modulation:

-

An in-depth look at the downstream effects of the this compound-protein interaction.

-

This will include the modulation of specific signaling cascades.

Signaling Pathway Diagram: (A Graphviz DOT script will be generated to visualize the signaling pathway. Below is a hypothetical example.)

Hypothetical signaling pathway of this compound.

4. Detailed Experimental Protocols:

-

This section will provide step-by-step methodologies for key experiments cited in the guide.

Example Protocol: Surface Plasmon Resonance (SPR) Assay

-

Immobilization of [Specific Protein]: Covalent amine coupling of the purified protein to a CM5 sensor chip.

-

Analyte Preparation: A serial dilution of this compound in HBS-EP+ buffer.

-

Binding Analysis: Injection of this compound dilutions over the sensor surface at a flow rate of 30 µL/min.

-

Data Processing: Fitting of sensorgrams to a 1:1 Langmuir binding model to determine kon, koff, and KD.

Experimental Workflow Diagram: (A Graphviz DOT script will be generated to visualize the experimental workflow. Below is a hypothetical example.)

Workflow for Surface Plasmon Resonance (SPR) analysis.

To proceed with the generation of this in-depth technical guide, please specify the protein or receptor that interacts with this compound.

Early research papers on Malakin's properties

An In-depth Technical Guide to the Early Research on Malectin's Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the foundational research on Malectin, a crucial protein in the endoplasmic reticulum. The information is drawn from the seminal paper by Schallus et al. (2008), which first characterized this novel carbohydrate-binding protein.

Core Properties of Malectin

Malectin is a type I membrane-anchored protein located in the endoplasmic reticulum (ER) that is highly conserved across animal species.[1] Its primary function involves the recognition of specific carbohydrate structures, playing a role in the early stages of protein N-glycosylation.[1] Through nuclear magnetic resonance (NMR) and carbohydrate microarray analyses, it was discovered that Malectin selectively binds to a diglucosylated high-mannose N-glycan (Glc2-N-glycan).[1][2] This binding specificity suggests a role for Malectin in the quality control of glycoproteins within the ER.[3]

Structurally, the luminal portion of Malectin consists of a carbohydrate-binding domain that shows similarities to those found in bacterial glycosylhydrolases.[1] The protein is composed of an N-terminal signal peptide (amino acids 1-26), a highly conserved central lectin-like domain, and a C-terminal transmembrane helix (amino acids 255-274).[1][4]

Quantitative Data Summary

The initial characterization of Malectin's binding properties revealed a strong and specific interaction with Glc2-N-glycan. The following table summarizes the binding signals from carbohydrate microarray analysis at a Malectin concentration of 2 µg/ml, as presented in the early research.

| Ligand | Binding Signal (Arbitrary Units) |

| Glc2-N-glycan | >50,000 |

| Glc3-N-glycan | 46,454 |

| Glc1Man9GN2 | 1,432 |

| Nigerose | 19,207 |

| Maltose | 5,929 |

| Isomaltose | 182 |

| Cellobiose | <1 |

Note: At a higher concentration of 20 µg/ml, the binding of Malectin to the Glc2-N-glycan probe was too high to be accurately quantified.[1]

Key Experimental Protocols

Detailed methodologies from the foundational paper are provided below to facilitate the replication and extension of these early findings.

Malectin Expression and Purification

The globular domain of Xenopus laevis Malectin (amino acids 27-213) was used for structural and interaction studies.[1]

-

Vector Construction: The gene segment was cloned into a modified pET-24d vector. This vector included an N-terminal His6-tag fused to a Z-tag, which could be removed by cleavage with tobacco etch virus (TEV) protease.[1]

-

Expression: The construct was expressed in Escherichia coli strain BL21 [DE3].[1]

-

Purification:

Subcellular Localization via Transient Transfection

-

Cell Line: U-2 OS cells were used for these experiments.[1]

-

Transfection: Cells were transfected with 0.5 µg of a plasmid encoding FLAG-tagged X. laevis Malectin using FuGENE6 transfection reagent.[1]

-

Fixation and Permeabilization: After 24 hours, cells were fixed with 3% paraformaldehyde in phosphate-buffered saline (PBS), quenched with 30 mM glycine, and then permeabilized with 0.1% (w/v) Triton X-100.[1]

-

Immunofluorescence: The localization of the FLAG-tagged Malectin was determined by immunofluorescence, co-staining with an antibody against the ER-resident protein calnexin (B1179193) to confirm ER localization.[1]

Carbohydrate Microarray Analysis

-

Microarray Composition: Microarrays consisted of a total of 335 lipid-linked oligosaccharide probes, including neoglycolipids (NGLs) and glycolipids.[1]

-

Binding Assay: The arrays were incubated with the purified globular domain of Malectin.

-

Detection: Binding was detected using an appropriate labeled antibody against the tag on the Malectin protein.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the key experiments and the proposed role of Malectin in the N-glycosylation pathway.

References

Methodological & Application

Application Notes: The Malakin Experimental Protocol for Cell Culture

Topic: Malakin Experimental Protocol for Cell Culture

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The this compound Experimental Protocol provides a comprehensive framework for evaluating the efficacy of novel therapeutic compounds on cancer cell lines. This document outlines a standardized workflow for assessing the impact of a hypothetical drug, "Malaquin," on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in a selected cancer cell line. The protocol details procedures for cell culture maintenance, drug treatment, and subsequent analysis of cell viability, apoptosis, and protein expression. This allows researchers to gather robust and reproducible data on the compound's mechanism of action. Cell culture is a fundamental technique in drug discovery, providing a crucial in vitro model to assess the pharmacological effects of new chemical entities before advancing to more complex biological systems.[1][2][3]

Core Requirements

Data Presentation

The following tables summarize quantitative data obtained from key experiments within the this compound protocol.

Table 1: Effect of Malaquin on Cell Viability (MTT Assay)

| Treatment Group | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) (Mean ± SD) |

| Vehicle Control | 0 | 1.25 ± 0.08 | 100 ± 6.4 |

| Malaquin | 1 | 1.10 ± 0.06 | 88 ± 4.8 |

| Malaquin | 5 | 0.85 ± 0.05 | 68 ± 4.0 |

| Malaquin | 10 | 0.62 ± 0.04 | 49.6 ± 3.2 |

| Malaquin | 25 | 0.38 ± 0.03 | 30.4 ± 2.4 |

| Malaquin | 50 | 0.20 ± 0.02 | 16 ± 1.6 |

Table 2: Analysis of Apoptosis by Annexin V/PI Staining

| Treatment Group | Concentration (µM) | Early Apoptosis (%) (Mean ± SD) | Late Apoptosis (%) (Mean ± SD) | Necrosis (%) (Mean ± SD) | Live Cells (%) (Mean ± SD) |

| Vehicle Control | 0 | 2.1 ± 0.3 | 1.5 ± 0.2 | 0.8 ± 0.1 | 95.6 ± 0.6 |

| Malaquin | 10 | 15.4 ± 1.2 | 5.2 ± 0.5 | 1.1 ± 0.2 | 78.3 ± 1.9 |

| Malaquin | 25 | 28.9 ± 2.1 | 12.8 ± 1.0 | 1.5 ± 0.3 | 56.8 ± 3.5 |

Table 3: Quantification of Protein Expression (Western Blot)

| Treatment Group | Concentration (µM) | p-ERK / Total ERK (Relative Density) | p-MEK / Total MEK (Relative Density) |

| Vehicle Control | 0 | 1.00 | 1.00 |

| Malaquin | 10 | 0.45 | 0.52 |

| Malaquin | 25 | 0.18 | 0.23 |

Experimental Protocols

General Cell Culture and Maintenance

This protocol outlines the basic procedures for maintaining an adherent mammalian cell line.[4][5]

-

Materials:

-

Complete growth medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-25, T-75)

-

CO₂ incubator (37°C, 5% CO₂)

-

Laminar flow hood

-

-

Procedure:

-

Pre-warm all media and reagents to 37°C in a water bath.[6][7]

-

Perform all steps in a sterile laminar flow hood.

-

To subculture cells, remove the old medium from the flask.

-

Wash the cell monolayer with PBS to remove any remaining serum.[7]

-

Add Trypsin-EDTA to the flask to detach the cells from the surface.

-

Incubate at 37°C for 2-5 minutes, or until cells have detached.

-

Neutralize the trypsin with complete growth medium.

-

Transfer the cell suspension to a conical tube and centrifuge at 1000 rpm for 5 minutes.[5]

-

Discard the supernatant and resuspend the cell pellet in fresh medium.

-

Determine cell concentration and viability using a hemocytometer and Trypan Blue.[8][9]

-

Seed new flasks at the desired density (e.g., 1:5 or 1:10 split).[5]

-

Incubate the new flasks at 37°C in a 5% CO₂ incubator.[10]

-

MTT Assay for Cell Viability

-

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Plate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of Malaquin and a vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

Annexin V/PI Staining for Apoptosis

-

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with Malaquin as desired.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry within one hour.

-

Western Blotting for Protein Expression

-

Materials:

-

RIPA lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-ERK, anti-p-ERK, anti-MEK, anti-p-MEK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with Malaquin, then lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Mandatory Visualization

Signaling Pathway Diagram

Caption: MAPK/ERK signaling pathway with the inhibitory action of Malaquin.

Experimental Workflow Diagram

References

- 1. Cell cultures in drug development: Applications, challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell cultures in drug discovery and development: The need of reliable in vitro-in vivo extrapolation for pharmacodynamics and pharmacokinetics assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cell Culture Protocols | Thermo Fisher Scientific - KR [thermofisher.com]

- 5. docs.abcam.com [docs.abcam.com]

- 6. frederick.cancer.gov [frederick.cancer.gov]

- 7. researchgate.net [researchgate.net]

- 8. Counting cells using a hemocytometer | Abcam [abcam.com]

- 9. stemcell.com [stemcell.com]

- 10. Mammalian cell culture and transfection for stable cell lines generation [protocols.io]

Application Notes and Protocols for Mlk-IN-1 in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mlk-IN-1 is a potent and specific small molecule inhibitor of Mixed Lineage Kinase 3 (MLK3), a key upstream regulator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling cascades.[1] These pathways are integral to various cellular processes, including inflammation, apoptosis, and stress responses.[1][2][3][4] Western blot analysis is a fundamental technique to investigate the effects of Mlk-IN-1 on the phosphorylation status of its downstream targets, thereby elucidating its mechanism of action and therapeutic potential.[1]

Mechanism of Action

Under cellular stress or cytokine stimulation, MLK3 is activated and subsequently phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6.[1] These kinases, in turn, phosphorylate and activate JNK and p38 MAPK, respectively.[1][2][3] Mlk-IN-1 specifically inhibits the kinase activity of MLK3, preventing the phosphorylation and activation of the downstream components of these pathways. This inhibitory effect can be effectively monitored by Western blot analysis by measuring the levels of phosphorylated JNK (p-JNK) and phosphorylated p38 (p-p38).[1]

Data Presentation: Expected Quantitative Changes